molecular formula C9H7BrF2O2 B13217149 2-Bromo-6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine

2-Bromo-6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine

Katalognummer: B13217149
Molekulargewicht: 265.05 g/mol
InChI-Schlüssel: BJJQKFASPYTQQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzodioxine ring. It is a solid at room temperature and is typically used in various chemical reactions and research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine can be achieved through several synthetic routes. One common method involves the bromination of 6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-6,7-difluoro-2-methyl-1,4-benzodioxine: Similar structure but lacks the dihydro component.

    6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine: Similar structure but without the bromine atom.

    2-Bromo-6,7-difluoro-1,4-benzodioxine: Similar structure but lacks the methyl and dihydro components.

Uniqueness

2-Bromo-6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties to the molecule. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H7BrF2O2

Molekulargewicht

265.05 g/mol

IUPAC-Name

3-bromo-6,7-difluoro-3-methyl-2H-1,4-benzodioxine

InChI

InChI=1S/C9H7BrF2O2/c1-9(10)4-13-7-2-5(11)6(12)3-8(7)14-9/h2-3H,4H2,1H3

InChI-Schlüssel

BJJQKFASPYTQQX-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC2=CC(=C(C=C2O1)F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.